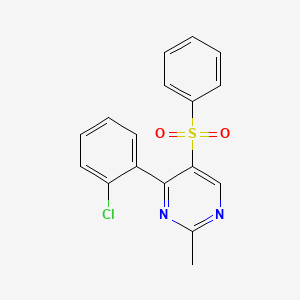
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a benzyl group, a chlorosulfonylmethyl group, and a difluoropyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chlorosulfonylmethyl group is introduced through a sulfonylation reaction, and the benzyl group is added via a benzylating agent. Reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfonylmethyl group to a corresponding sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides, and sulfones.
Reduction: Sulfonic acids and their derivatives.
Substitution: Amides, esters, and thioesters.
Aplicaciones Científicas De Investigación
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate exerts its effects involves its reactivity with various biological targets. The chlorosulfonylmethyl group can interact with enzymes and receptors, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
Benzyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate
Benzyl 2-(chlorosulfonylmethyl)benzoate
Benzyl 2-(chlorosulfonylmethyl)thiophene-1-carboxylate
Uniqueness: Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to its difluoropyrrolidine ring, which imparts distinct chemical properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO4S/c14-22(19,20)8-11-6-13(15,16)9-17(11)12(18)21-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIMCWPBUYWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)
![1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2931422.png)
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine](/img/structure/B2931424.png)
![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)

![rac-2-tert-butyl1-ethyl(1R,3aS,4S,6aR)-4-amino-octahydrocyclopenta[c]pyrrole-1,2-dicarboxylatehydrochloride](/img/structure/B2931429.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)






